molecular formula C13H21N3 B13676215 2-Ethyl-4-(4-methyl-1-piperazinyl)aniline

2-Ethyl-4-(4-methyl-1-piperazinyl)aniline

Cat. No.: B13676215
M. Wt: 219.33 g/mol
InChI Key: ZYUWORNQVOVYBL-UHFFFAOYSA-N
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Description

2-Ethyl-4-(4-methyl-1-piperazinyl)aniline is an organic compound with the molecular formula C13H21N3. It is a derivative of aniline, featuring a piperazine ring substituted with an ethyl group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-(4-methyl-1-piperazinyl)aniline typically involves the reaction of 2-ethyl aniline with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the reaction. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-(4-methyl-1-piperazinyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines .

Scientific Research Applications

2-Ethyl-4-(4-methyl-1-piperazinyl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-(4-methyl-1-piperazinyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-4-(4-methyl-1-piperazinyl)aniline is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

2-ethyl-4-(4-methylpiperazin-1-yl)aniline

InChI

InChI=1S/C13H21N3/c1-3-11-10-12(4-5-13(11)14)16-8-6-15(2)7-9-16/h4-5,10H,3,6-9,14H2,1-2H3

InChI Key

ZYUWORNQVOVYBL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)N2CCN(CC2)C)N

Origin of Product

United States

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